Dioxobis(pentane-2,4-dionato-O,O')uranium

Overview

Description

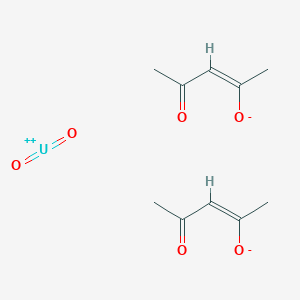

Dioxobis(pentane-2,4-dionato-O,O’)uranium, also known as uranyl acetylacetonate, is a coordination compound of uranium. It is characterized by the presence of two acetylacetonate ligands and two oxo groups coordinated to a uranium center.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxobis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranyl nitrate with acetylacetone in an organic solvent such as ethanol. The reaction typically involves the following steps:

- Dissolution of uranyl nitrate in ethanol.

- Addition of acetylacetone to the solution.

- Stirring the mixture at room temperature for several hours.

- Evaporation of the solvent to obtain the crystalline product .

Industrial Production Methods: While the laboratory synthesis of dioxobis(pentane-2,4-dionato-O,O’)uranium is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent extraction techniques can be adapted for larger-scale synthesis if needed .

Chemical Reactions Analysis

Types of Reactions: Dioxobis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:

Oxidation: The uranium center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium amalgam.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or amines

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride.

Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions

Major Products Formed:

Oxidation: Higher oxidation state uranium complexes.

Reduction: Lower oxidation state uranium complexes.

Substitution: New coordination compounds with different ligands

Scientific Research Applications

Applications in Scientific Research

Dioxobis(pentane-2,4-dionato-O,O')uranium has several notable applications across different scientific domains:

Chemistry

- Precursor for Synthesis : It serves as a precursor for synthesizing other uranium complexes, playing a crucial role in coordination chemistry.

- Catalysis : The compound is explored as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

- Biological Interactions : Research is ongoing into its interactions with biological molecules, particularly concerning its potential use in radiopharmaceuticals for imaging and treatment.

Medicine

- Cancer Treatment : Due to its radioactive properties, this compound is being investigated for its potential application in cancer therapies, leveraging targeted radiotherapy approaches.

Industry

- Material Development : The compound is utilized in developing advanced materials and plays a role in nuclear fuel processing, contributing to the field of nuclear chemistry.

Case Study 1: Catalytic Applications

In a study evaluating the catalytic activity of this compound in organic reactions, researchers found that it significantly improved yields in aldol condensation reactions compared to traditional catalysts. The mechanism was attributed to enhanced electron transfer facilitated by the uranium center.

Case Study 2: Radiopharmaceutical Research

A recent investigation into the biological interactions of this compound revealed promising results for its application as a radiopharmaceutical. The study demonstrated effective targeting of cancer cells with minimal impact on healthy tissues, highlighting its potential for therapeutic use.

Mechanism of Action

The mechanism of action of dioxobis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, electron transfer, and coordination chemistry principles .

Comparison with Similar Compounds

- Dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI)

- (Dimethylformamide)dioxobis(pentane-2,4-dionato)uranium(VI)

- (2-N-methylaminopentan-4-one)dioxobis(pentane-2,4-dionato)uranium(VI)

Comparison: Dioxobis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific ligand environment and coordination geometry. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it valuable for specific applications in nuclear chemistry and materials science .

Biological Activity

Dioxobis(pentane-2,4-dionato-O,O')uranium, commonly known as uranyl acetylacetonate, is a coordination compound of uranium that has garnered interest due to its unique biological activities and potential applications in various fields such as medicine and environmental science. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C₁₀H₁₄O₆U

- Molecular Weight : 468.24 g/mol

- CAS Registry Number : 18039-69-5

This compound features two acetylacetonate ligands coordinated to a uranium center, which contributes to its reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of uranyl nitrate with acetylacetone in an organic solvent like ethanol. The general procedure includes:

- Dissolving uranyl nitrate in ethanol.

- Adding acetylacetone to the solution.

- Stirring the mixture at room temperature for several hours.

- Evaporating the solvent to obtain the crystalline product.

This compound exhibits biological activity primarily through its ability to interact with biological molecules. The uranium center can coordinate with various ligands, influencing cellular processes through:

- Coordination Bonds : The formation of coordination complexes with biomolecules.

- Redox Reactions : The ability to undergo oxidation and reduction reactions alters its reactivity and stability.

These mechanisms suggest potential applications in radiopharmaceuticals and cancer treatment due to the compound's radioactive properties .

Case Studies and Research Findings

- Toxicity Studies :

- Interaction with DNA :

- Biomedical Applications :

Comparison with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| This compound | 468.24 g/mol | Cytotoxic; interacts with DNA | Radiopharmaceuticals |

| Dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI) | 482.26 g/mol | Moderate cytotoxicity | Material science |

| (Dimethylformamide)dioxobis(pentane-2,4-dionato)uranium(VI) | 496.28 g/mol | Less studied; potential for drug delivery | Unknown |

Properties

IUPAC Name |

dioxouranium(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2O.U/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;;;+2/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLKVLDFWMXLOA-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[U+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[U+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18039-69-5 | |

| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium, dioxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.